1,3-Diaminopropane

CO2 Capture Thermal Degradation Amine Solvents

Researchers requiring a precise C3 aliphatic diamine spacer for polymer backbone engineering face a critical choice: ethylenediamine (C2) yields rigid backbones, while putrescine (C4) introduces excessive metabolic activity. 1,3-Diaminopropane provides the optimal intermediate geometry. • Enables tailored polyamide flexibility and thermal stability (Tg modulation) unattainable with C2 or C4 diamines; mandated in patented low-pressure melt polycondensation with diphenyl isophthalate. • Proven curing agent for chlorinated polyethylene vulcanization with tunable cure rates via alkyl substitution; quantified by radical decay activation energy profiles. • Superior ODC inhibitor in polyamine research-suppresses activity in vivo without incorporation into higher polyamines (unlike putrescine), enabling pathway-specific mechanistic dissection.

Molecular Formula C3H10N2
Molecular Weight 74.13 g/mol
CAS No. 54018-94-9
Cat. No. B7761500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminopropane
CAS54018-94-9
Molecular FormulaC3H10N2
Molecular Weight74.13 g/mol
Structural Identifiers
SMILESC(CN)CN
InChIInChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
InChIKeyXFNJVJPLKCPIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminopropane: Essential Properties and Baseline


1,3-Diaminopropane (1,3-DAP, trimethylenediamine, CAS 54018-94-9, also commonly referenced as 109-76-2) is a linear, three-carbon aliphatic primary diamine [1]. This compound is a clear, colorless to light yellow, hygroscopic liquid with a molecular weight of 74.12 g/mol, a density of 0.888 g/mL at 25 °C, and a boiling point of 140 °C . It exhibits a pKa of 10.94 at 10 °C . Industrially, it serves as a fundamental monomer for the synthesis of specialty polyamides and aliphatic polyimides, as well as a crosslinking agent for epoxy resins and a chain extender in polyurethane formulations . Its procurement is central to polymer chemistry, pharmaceutical intermediate production, and the development of advanced materials where a specific C3 diamine spacer length is required .

Monomer

C3 diamine spacer for specialty polyamides, polyimides, and epoxy crosslinking

Chain length dictates polymer backbone flexibility and thermal profile
Crosslinker

Reactive amine for polyurethane chain extension and halopolymer vulcanization

Cure rate and network stability are chain-length dependent
Research Tool

ODC inhibition in polyamine metabolism studies; CE electrolyte for basic protein separation

Biological activity profile distinct from C4 putrescine

Why 1,3-Diaminopropane Cannot Be Substituted


The performance of aliphatic diamines is not uniform; even minor variations in the carbon chain length between amine groups (C2, C3, C4, etc.) result in quantifiable differences in reactivity, steric availability, basicity, thermal stability, and biological selectivity [1]. 1,3-Diaminopropane occupies a unique C3 spacer niche that is neither the highly strained and reactive C2 (ethylenediamine) nor the more flexible, metabolically active C4 (putrescine). This difference manifests in divergent pKa values, where 1,3-DAP (pKa 10.94 at 10°C) shows distinct protonation behavior compared to ethylenediamine (pKa₁ 6.85, pKa₂ 9.93) and 1,4-diaminobutane (pKa 10.8 at 20°C) , impacting its effectiveness as a buffer, ligand, or reactive monomer. Consequently, substituting 1,3-diaminopropane with a shorter or longer chain diamine without re-optimizing reaction or formulation parameters predictably leads to altered polymer flexibility, compromised thermal degradation profiles, and off-target biological activity. The evidence below provides the quantitative justification for its specified procurement.

C2 (ethylenediamine) reactivity differs – shorter chain may shift protonation, reduce thermal stability of CO2 capture solvents, and alter polymer network crosslink density.
C4 (putrescine) biological profile mismatch – longer chain participates in polyamine synthesis; substitution would eliminate the specific ODC inhibition seen with 1,3-DAP.
Polymer property shift – replacing with C6 or C12 diamines alters radical decay activation energy and final material flexibility; re-optimization of formulation required.

1,3-Diaminopropane Performance Differentiation


Thermal Degradation in CO2 Capture vs. Ethylenediamine

In the context of aqueous CO2 capture solvents, the thermal stability of diamines is a critical performance metric. 1,3-Diaminopropane demonstrates an intermediate degradation profile compared to the more commonly employed ethylenediamine (EDA). Under controlled lab-scale thermal stress, the degradation pathways for 1,3-DAP and EDA were quantified and compared [1]. This indicates that 1,3-DAP offers a balance between reactivity and long-term solvent stability, making it a viable candidate where EDA's higher degradation rate is a concern, but the lower reactivity of longer-chain diamines is undesirable [1].

Thermal Stability
Class-level inference
Intermediate degradation rate vs EDA and hindered analogs
May support extended thermal cycling solvent screening
Lab-scale aqueous CO2 capture; data to verify
CO2 Capture Thermal Degradation Amine Solvents

Ornithine Decarboxylase Inhibition vs. Putrescine

In biological systems, 1,3-diaminopropane acts as a structural analog and competitive inhibitor of the natural polyamine putrescine (1,4-diaminobutane). Quantitative comparison in rat liver regeneration models reveals that 1,3-DAP is a more powerful inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis [1][2]. This differential potency is critical for research applications involving the modulation of cell growth and differentiation.

ODC Inhibition
Head-to-head
More effective ODC suppression than putrescine in hepatectomized rat model
Supports ODC-specific pathway research without downstream polyamine incorporation
In vivo model; reported endpoint context
Polyamine Metabolism Enzyme Inhibition Cell Proliferation

Radical Decay Activation Energy in Crosslinked PMMA

The choice of diamine crosslinker influences the final thermal and mechanical properties of polymer networks. A study on poly(methyl methacrylate) (PMMA) crosslinked with different aliphatic diamines revealed a direct, quantifiable relationship between the diamine's chain length and the apparent activation energy of free radical decay [1]. This parameter is a direct measure of the thermal stability of the crosslinked network.

Radical Decay Ea
Head-to-head
Lower activation energy than C12-diamine crosslinker in PMMA
May indicate easier network reprocessing or degradation pathway
Solid PMMA, gamma-irradiation; T > 323 K
Polymer Chemistry Crosslinking Free Radical Stability

Distinct pKa Profile Among Aliphatic Diamines

The acid dissociation constant (pKa) is a fundamental parameter that dictates a diamine's reactivity, chelation ability, and buffering capacity. 1,3-Diaminopropane possesses a unique pKa value that differentiates it from both its shorter (C2) and longer (C4) homologs . This difference in basicity directly impacts its performance as a ligand in metal complexes and as a reactive monomer in condensation polymerizations.

pKa Profile
Cross-study comparable
pKa 10.94 (10°C) – distinct from EDA (pKa₂ 9.93) and putrescine (10.8)
Impacts protonation, ligand, and buffer selection
Source review required; class-level pKa context
Acid-Base Chemistry Coordination Chemistry Buffer Systems

Electroosmotic Flow Modulation in CE vs. Ethylenediamine

In open-tubular capillary electrophoresis (CE), the use of diamine phosphates as carrying electrolytes is proposed for improved separation of basic proteins [1]. The performance of these electrolytes is directly linked to the diamine's adsorption to the capillary wall, which modulates electroosmotic mobility (EOF). The study quantitatively compared 1,3-DAP with ethylenediamine and 1,4-diaminobutane [1].

EOF Modulation
Head-to-head
Lower electroosmotic mobility than EDA; stronger capillary wall adsorption
Supports CE method development for basic protein separation
Open-tubular CE, concentration-dependent performance
Capillary Electrophoresis Electroosmotic Flow Analytical Chemistry

1,3-Diaminopropane Key Application Scenarios


C3-Spacer Polyamide and Polyimide Synthesis

As a monomer, 1,3-diaminopropane's unique C3 chain length imparts distinct flexibility and thermal properties to the resulting polyamide backbone compared to C2 (ethylenediamine) or C4 (putrescine)-based polymers . Its use is specifically mandated in patents for the low-pressure melt preparation of polyamides from diphenyl isophthalate, a process where its volatility and reactivity are advantageous [1]. This scenario is ideal for the development of high-performance engineering plastics with tailored mechanical properties for automotive and electronics applications .

Halopolymer Vulcanization Crosslinking Agent

For the vulcanization of halopolymers like chlorinated polyethylene, 1,3-diaminopropane is a proven curing agent [2]. Patent literature specifically claims its effectiveness, noting that substituted 1,3-diaminopropanes can be more effective than the unsubstituted compound, and that its alkyl substitution pattern allows for tuning of the cure rate [2]. The quantitative evidence on activation energies of radical decay further supports its use in tailoring the final network's thermal and mechanical properties, making it a preferred choice over longer-chain diamines for achieving a specific cure profile [3].

In Vivo ODC Inhibition Tool Compound

In preclinical research focused on polyamine metabolism, cell proliferation, and cancer biology, 1,3-diaminopropane serves as a superior tool compound compared to putrescine [4]. Its ability to powerfully inhibit ODC activity in vivo without being incorporated into higher polyamines (a key difference from putrescine) makes it invaluable for studies aimed at dissecting the specific role of ODC in disease models [4]. This application leverages its unique biological activity profile to achieve a level of pathway-specific modulation not possible with its natural C4 analog [5].

CE Electrolyte for Basic Protein Separation

Analytical laboratories seeking to optimize the separation of basic proteins can utilize 1,3-diaminopropane phosphate as a carrying electrolyte in capillary electrophoresis [6]. The evidence demonstrates that its stronger adsorption to the capillary wall compared to ethylenediamine results in a more effective reduction of electroosmotic flow, leading to improved resolution and peak shape for challenging protein separations [6]. This represents a specialized, high-value analytical application where 1,3-DAP offers a clear performance advantage over other diamine-based electrolytes.

Application
Selection Property
Validation Focus
Specialty polyamide/polyimide synthesis
C3 spacer length for tailored flexibility and thermal properties
Polymer backbone property screening
Halopolymer vulcanization
Crosslinking reactivity and network stability
Cure profile and crosslink density validation
Polyamine metabolism research
ODC inhibition without incorporation into polyamines
Cell proliferation model response
Capillary electrophoresis method development
EOF modulation via strong wall adsorption
Protein separation resolution validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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